N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-phenylthiazole-4-carboxamide
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Overview
Description
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-phenylthiazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a furan ring, a thiomorpholine moiety, and a thiazole ring, making it a subject of interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-phenylthiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
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Formation of the Furan-2-yl Intermediate: : The synthesis begins with the preparation of a furan-2-yl intermediate. This can be achieved through the Vilsmeier-Haack reaction, where furan is reacted with DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride) to form furan-2-carbaldehyde .
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Thiomorpholine Derivative Synthesis: : Thiomorpholine is synthesized by reacting morpholine with sulfur in the presence of a suitable catalyst. The thiomorpholine derivative is then alkylated using an appropriate alkyl halide to introduce the furan-2-yl group.
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Thiazole Ring Formation: : The thiazole ring is formed by reacting 2-aminothiazole with benzoyl chloride to yield 2-phenylthiazole-4-carboxylic acid. This intermediate is then coupled with the thiomorpholine derivative under amide bond-forming conditions, typically using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
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Final Coupling: : The final step involves coupling the furan-2-yl thiomorpholine derivative with the 2-phenylthiazole-4-carboxylic acid derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-phenylthiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced at the thiazole ring using reducing agents such as lithium aluminum hydride (LiAlH₄) to form dihydrothiazole derivatives.
Substitution: The thiomorpholine moiety can undergo nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiomorpholine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-phenylthiazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent due to the presence of the furan and thiazole rings, which are known for their biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-phenylthiazole-4-carboxamide involves its interaction with biological targets at the molecular level. The furan and thiazole rings can interact with enzymes and receptors through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can inhibit the activity of enzymes or modulate receptor functions, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide derivatives: These compounds share the furan ring and exhibit similar biological activities.
Thiomorpholine derivatives: Compounds with the thiomorpholine moiety are known for their pharmacological properties.
Thiazole derivatives: These compounds are widely studied for their antimicrobial and anticancer activities.
Uniqueness
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-phenylthiazole-4-carboxamide is unique due to the combination of the furan, thiomorpholine, and thiazole rings in a single molecule. This unique structure imparts a diverse range of chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c24-19(16-14-27-20(22-16)15-5-2-1-3-6-15)21-13-17(18-7-4-10-25-18)23-8-11-26-12-9-23/h1-7,10,14,17H,8-9,11-13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKPVPGGDGZHMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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